

# using ferric acetylacetone for the polymerization of cyclic esters

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## Compound of Interest

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An Application Note and Protocol for the Polymerization of Cyclic Esters Using **Ferric Acetylacetone**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The ring-opening polymerization (ROP) of cyclic esters such as lactide, glycolide, and  $\epsilon$ -caprolactone is the primary method for producing biocompatible and biodegradable aliphatic polyesters like polylactic acid (PLA), polyglycolic acid (PGA), polycaprolactone (PCL), and their copolymers (PLGA). These polymers are foundational materials in the field of drug delivery, serving as matrices for controlled-release formulations, biodegradable sutures, and scaffolds for tissue engineering.

Traditionally, tin(II) octoate ( $\text{Sn}(\text{Oct})_2$ ) has been the catalyst of choice for industrial production due to its high efficiency. However, concerns over the potential toxicity of residual tin in medical-grade polymers have driven research toward catalysts based on more biologically benign metals. Iron, being an abundant, inexpensive, and essential element in the human body, is an attractive alternative.

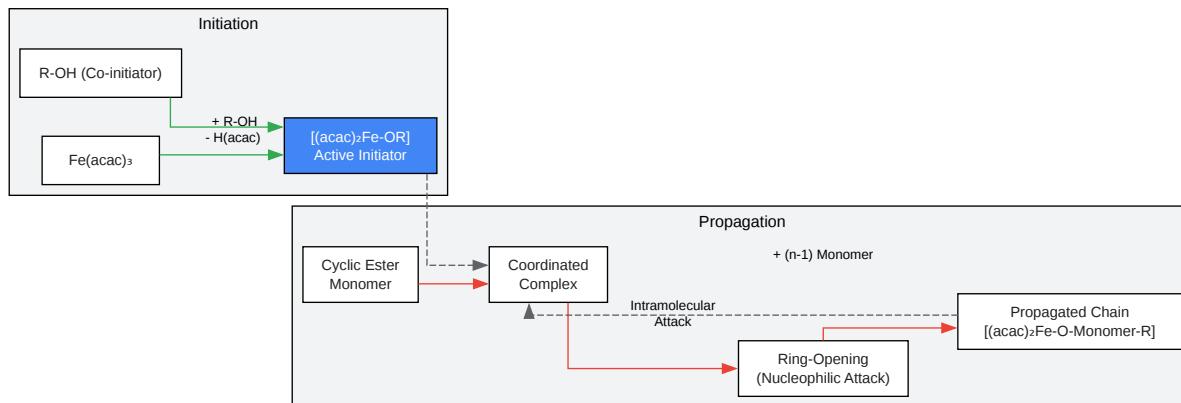
Tris(acetylacetonato)iron(III) ( $\text{Fe}(\text{acac})_3$ ), a stable and commercially available iron coordination complex, has emerged as a promising, low-toxicity initiator for the ROP of cyclic esters.<sup>[1]</sup> Studies have shown that  $\text{Fe}(\text{acac})_3$  can produce copolymers of glycolide and L-lactide with high molar mass, low polydispersity, and good mechanical properties, comparable to those

synthesized with tin-based catalysts.<sup>[1]</sup> This application note provides a detailed overview, representative experimental protocols, and illustrative data for the use of  $\text{Fe}(\text{acac})_3$  in the synthesis of biodegradable polyesters for research and pharmaceutical applications.

## Mechanism of Polymerization

The ring-opening polymerization of cyclic esters by metal-based catalysts like  $\text{Fe}(\text{acac})_3$  is generally accepted to proceed via a coordination-insertion mechanism, particularly in the presence of a protic co-initiator such as an alcohol. The key steps are:

- **Initiator Formation:** The  $\text{Fe}(\text{acac})_3$  complex reacts with a co-initiator (e.g., benzyl alcohol) to form an iron-alkoxide species, which is the true initiating species.
- **Monomer Coordination:** A cyclic ester monomer coordinates to the iron center of the alkoxide complex through its carbonyl oxygen.
- **Nucleophilic Attack & Ring Opening:** The alkoxide group performs a nucleophilic attack on the coordinated carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond and the opening of the ester ring.
- **Chain Propagation:** The newly formed alkoxide end-group remains attached to the iron center and can then coordinate and react with subsequent monomer molecules, propagating the polymer chain.

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**Figure 1.** Co-ordination-insertion mechanism for ROP of cyclic esters.

## Experimental Protocols

The following are representative protocols for the bulk polymerization of cyclic esters using Fe(acac)<sub>3</sub>. These should serve as a starting point for experimental design and optimization.

### Protocol 1: Bulk Copolymerization of L-Lactide and Glycolide

This protocol is adapted from procedures for similar low-toxicity metal acetylacetonate initiators and is suitable for producing PLGA copolymers.[1][2]

#### 1. Materials & Reagent Preparation:

- L-Lactide (recrystallized from dry ethyl acetate or toluene, dried under vacuum at 40 °C).

- Glycolide (recrystallized from dry THF, dried under vacuum at 40 °C).
- Tris(acetylacetonato)iron(III) (Fe(acac)<sub>3</sub>, stored in a desiccator).
- All glassware should be flame-dried under vacuum and cooled under a dry, inert atmosphere (Nitrogen or Argon).

## 2. Polymerization Procedure:

- In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amounts of L-lactide and glycolide.
- Add Fe(acac)<sub>3</sub> initiator. The monomer-to-initiator ratio (M/I) typically ranges from 500:1 to 3000:1, depending on the desired molecular weight.
- Seal the flask, and evacuate and backfill with inert gas three times to ensure an inert atmosphere.
- Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 100 °C for a quasi-segmental microstructure or 150 °C for a more random copolymer).[1][2]
- Stir the molten mixture for the specified reaction time (typically 4 to 48 hours). The viscosity of the mixture will increase significantly as the polymerization proceeds.
- To stop the reaction, remove the flask from the oil bath and cool it to room temperature.

## 3. Polymer Purification:

- Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).
- Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.
- Collect the purified polymer precipitate by filtration.
- Wash the polymer with fresh non-solvent to remove any residual monomer or catalyst.

- Dry the final polymer product under vacuum at 40-50 °C until a constant weight is achieved.

## Protocol 2: Bulk Polymerization of $\epsilon$ -Caprolactone

This protocol is based on procedures for other iron-based catalysts and can be adapted for the synthesis of PCL.[3]

### 1. Materials & Reagent Preparation:

- $\epsilon$ -Caprolactone (distilled over  $\text{CaH}_2$  under reduced pressure and stored under an inert atmosphere).
- Tris(acetylacetonato)iron(III) ( $\text{Fe}(\text{acac})_3$ , stored in a desiccator).
- Benzyl alcohol ( $\text{BnOH}$ ) as co-initiator (distilled over  $\text{CaH}_2$  and stored under an inert atmosphere).
- All glassware should be flame-dried as described in Protocol 1.

### 2. Polymerization Procedure:

- To a flame-dried Schlenk flask, add  $\epsilon$ -caprolactone via syringe.
- Add the desired amount of benzyl alcohol co-initiator. The monomer-to-initiator ratio controls the theoretical molecular weight.
- Add the  $\text{Fe}(\text{acac})_3$  catalyst. A monomer-to-catalyst ratio (M/C) of around 800:1 is a good starting point.[3]
- Seal the flask and place it in a thermostated oil bath (e.g., 60-110 °C).
- Stir for the desired reaction time (e.g., 4-24 hours). Monitor the reaction progress by taking aliquots and analyzing monomer conversion via  $^1\text{H}$  NMR.
- Terminate the reaction by cooling and exposing the mixture to air.

### 3. Polymer Purification:

- Follow the same dissolution-precipitation procedure as described in Protocol 1, using chloroform or THF as the solvent and cold methanol as the non-solvent.
- Dry the purified PCL under vacuum to a constant weight.

[Click to download full resolution via product page](#)**Figure 2.** General experimental workflow for polyester synthesis.

## Data Presentation

Specific quantitative data for the ROP of cyclic esters catalyzed by  $\text{Fe}(\text{acac})_3$  is not readily available in recent literature. However, data from studies using other low-toxicity metal acetylacetones, such as zirconium(IV) acetylacetone ( $\text{Zr}(\text{acac})_4$ ), provide an excellent illustration of typical results for these systems.[\[2\]](#)

Table 1: Illustrative Data for Glycolide/L-Lactide Copolymerization using  $\text{Zr}(\text{acac})_4$  at 150 °C.[\[2\]](#)  
(This data is representative of outcomes from metal acetylacetone catalysis and serves as a guide for expected results with  $\text{Fe}(\text{acac})_3$ ).

Entry	Glycolide in Feed (mol %)	Time (h)	Conversion (%)	$M_n$ (kDa)	PDI ( $M_n/M_w$ )
1	100	4	98	>40*	-
2	80	4	99	35.2	1.71
3	50	4	99	29.5	1.83
4	20	4	98	24.1	1.95
5	0 (L-Lactide)	24	95	22.5	2.01

Insoluble in GPC solvent. M/I ratio = 3000:1. Data adapted from Dobrzyński, P. *Macromolecules* 2001, 34 (15), 5090–5098.

Table 2: Polymerization of  $\epsilon$ -Caprolactone with Iron-Based Catalysts. (This data provides context for the catalytic activity of different iron compounds).

Catalyst	M:C:I Ratio	Temp (°C)	Time (h)	Conversion (%)	$M_n$ (kDa)	PDI	Ref
$\text{FeCl}_3$	400:1:5	75	0.42	97	-	1.45	<a href="#">[4]</a>
$\text{FeCl}_3$	800:1:1	60	4	98.8	16.5	1.28	<a href="#">[1]</a>

## Characterization

- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the polymer structure, determine monomer conversion, and analyze the copolymer microstructure (e.g., average sequence length of monomer blocks).
- Gel Permeation Chromatography (GPC): GPC is essential for determining the number-average molecular weight ( $M_n$ ), weight-average molecular weight ( $M_w$ ), and the polydispersity index ( $\text{PDI} = M_w/M_n$ ). A lower PDI (closer to 1.0) indicates a more controlled polymerization.
- Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal properties, including the glass transition temperature ( $T_g$ ) and melting temperature ( $T_m$ ), which are critical for understanding the material's physical state and processing parameters.

## Applications in Drug Development

The use of a biocompatible iron catalyst like  $\text{Fe}(\text{acac})_3$  is highly advantageous for synthesizing polymers intended for pharmaceutical and biomedical applications.

- Controlled Drug Delivery: PLGA and PCL are widely used to fabricate microparticles, nanoparticles, and implants for the sustained release of drugs. The degradation rate, and thus the drug release profile, can be precisely tuned by adjusting the monomer ratio (e.g., lactide-to-glycolide ratio in PLGA).
- Tissue Engineering: The polyesters synthesized can be processed into porous scaffolds that support cell adhesion and proliferation, eventually degrading as new tissue is formed.
- Medical Devices: High molecular weight PLA and its copolymers are used to manufacture biodegradable medical devices such as stents, screws, and sutures. The low toxicity of an iron-based catalyst minimizes the risk of adverse tissue reactions.

By providing a pathway to high-purity biodegradable polymers without the concern of toxic catalyst residues,  $\text{Fe}(\text{acac})_3$ -initiated ROP is a valuable tool for researchers and professionals in the field of drug development and regenerative medicine.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)